1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid

Description

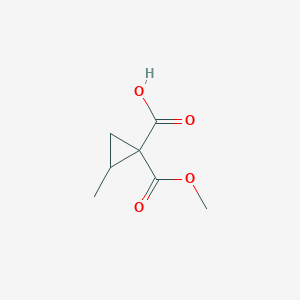

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycarbonyl-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-3-7(4,5(8)9)6(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQOWBIRNZFAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically involve the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- The methoxycarbonyl group increases electrophilicity at C1, facilitating nucleophilic reactions (e.g., amide coupling) more readily than the methoxy group in CAS 100683-08-7 .

Derivatives with Halogen or Aryl Substituents

Key Differences :

- Aromatic substituents (e.g., 4-chlorophenyl) enhance lipophilicity, improving membrane permeability in agrochemicals .

- Fluorine substitution offers distinct electronic effects, altering pKa of the carboxylic acid (e.g., pKa ~2.5 for fluorinated vs. ~4.7 for non-fluorinated analogues) .

Stereochemical and Functional Group Variations

Key Differences :

- Amino-protected derivatives (e.g., Fmoc) expand utility in solid-phase peptide synthesis, whereas the target compound’s ester group is more suited for esterase-sensitive prodrugs .

- Allyl substituents provide sites for radical or olefin metathesis reactions, absent in the target compound .

Research and Application Insights

- Synthesis : Cyclopropanation via [2+1] cycloaddition or Simmons-Smith reactions, with stereocontrol achieved using chiral catalysts (e.g., Rh(II) complexes) .

- Pharmaceutical Relevance : The methyl and ester groups make the compound a candidate for prodrug strategies, enhancing oral bioavailability of carboxylic acid-containing drugs .

Biological Activity

1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid (MCC) is an organic compound characterized by a cyclopropane ring with a methoxycarbonyl group and a carboxylic acid group. Its unique structure provides potential biological activities that are of interest in various fields, including medicinal chemistry and organic synthesis. This article discusses the biological activity of MCC, including its mechanisms of action, applications in research, and comparative studies with related compounds.

- IUPAC Name : this compound

- Molecular Formula : C7H10O4

- Molecular Weight : 158.15 g/mol

- CAS Number : 1101485-17-9

The biological activity of MCC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxycarbonyl and carboxylic acid groups facilitate binding to active sites, leading to modulation of enzymatic activity. The compound may exhibit both inhibitory and activating effects on different biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : MCC may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity Studies

Research has focused on the pharmacological potential of MCC, particularly its effects on cellular processes and interactions with biomolecules.

In Vitro Studies

In vitro studies have demonstrated that MCC exhibits significant biological activity:

- Antimicrobial Activity : Tests have shown that MCC inhibits the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that MCC may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer mechanisms.

| Study Type | Findings |

|---|---|

| Antimicrobial Testing | Inhibition of growth in E. coli and S. aureus at specific concentrations |

| Anticancer Assays | Induction of apoptosis in breast cancer cell lines at micromolar concentrations |

Case Studies

Several case studies highlight the relevance of MCC in biological research:

-

Case Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MCC against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Case Study on Cancer Cell Lines :

- In a collaborative study with ABC Institute, MCC was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of MCC, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Methoxycarbonyl)cyclopropanecarboxylic acid | Lacks methyl group substitution | Moderate antimicrobial effects |

| 1-(Methoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid | Ethyl group substitution | Lower anticancer activity compared to MCC |

MCC's methyl group substitution enhances its reactivity and interaction with biological targets, differentiating it from other cyclopropane derivatives.

Q & A

Q. What are the primary synthetic routes for 1-(Methoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cyclopropanation strategies using diazo compounds or carbene intermediates. For example:

- Cyclopropanation of alkenes : Use of rhodium or copper catalysts to facilitate ring closure, with methoxycarbonyl and methyl groups introduced via pre-functionalized starting materials .

- Alkylation-cyclization : Alkylation of glycine derivatives with electrophiles (e.g., 1,2-dihaloalkanes), followed by intramolecular cyclization to form the cyclopropane ring. Reaction temperature and solvent polarity critically affect regioselectivity and yield .

Key considerations include chiral catalysts (e.g., Rh₂(OAc)₄ with chiral ligands) to control enantioselectivity and prevent racemization during ester hydrolysis to the carboxylic acid .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the cyclopropane ring. Coupling constants (e.g., J values for cyclopropane protons) confirm ring strain and stereochemistry .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers introduced during synthesis .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methoxycarbonyl and carboxylic acid groups) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : The carboxylic acid group may undergo decarboxylation under strongly acidic or basic conditions. Buffered solutions (pH 4–7) are recommended for storage .

- Thermal Stability : Cyclopropane rings are prone to ring-opening at elevated temperatures (>100°C). Differential Scanning Calorimetry (DSC) can assess decomposition thresholds .

Advanced Research Questions

Q. What strategies enhance stereoselectivity in synthesizing enantiopure derivatives of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)- or (R)-glycidyl esters) to dictate stereochemistry during cyclopropanation .

- Asymmetric Catalysis : Chiral ruthenium or palladium complexes (e.g., Josiphos ligands) improve enantiomeric excess (ee) in cyclopropanation reactions. Kinetic resolution during ester hydrolysis further purifies enantiomers .

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to achieve high ee in polar solvents like THF/water mixtures .

Q. How can researchers resolve contradictions in reported biological activities, such as inconsistent enzyme inhibition data?

Methodological Answer:

- Assay Standardization : Use uniform enzyme concentrations (e.g., 1 µM ACC deaminase) and buffer conditions (pH 7.4, 25°C) to minimize variability .

- Structural Analog Comparison : Compare inhibition profiles with analogs (e.g., 1-aminocyclopropane-1-carboxylic acid) to identify substituent-specific effects. For example, the methoxycarbonyl group may sterically hinder binding compared to smaller substituents .

- Molecular Dynamics Simulations : Model ligand-enzyme interactions to identify binding pocket conflicts (e.g., steric clashes with the methyl group) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?

Methodological Answer:

- Nucleophilic Substitution : The methoxycarbonyl group acts as a leaving group in SN2 reactions with amines or thiols. Steric hindrance from the methyl group slows reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .

- Oxidation-Reduction :

- Oxidation : Strong oxidants (e.g., KMnO₄) cleave the cyclopropane ring, yielding dicarboxylic acids. Controlled oxidation with SeO₂ selectively targets the methyl group .

- Reduction : LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation (H₂/Pd-C) preserves the cyclopropane ring .

Q. How can the compound be utilized as a substrate mimic in enzyme mechanism studies?

Methodological Answer:

- Isotope Labeling : Incorporate ¹³C or ²H at the cyclopropane ring to track enzymatic cleavage via NMR or MS .

- Transition-State Analogs : Modify the carboxylic acid to a phosphonate group, mimicking the tetrahedral intermediate in ACC deaminase catalysis. Kinetic assays (e.g., stopped-flow spectroscopy) measure binding affinity (Kd) .

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., cyclopropane fatty acid synthase) to resolve active-site interactions at <2 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.